Edoxaban hydrochloride
Overview
Description
Edoxaban hydrochloride is an oral anticoagulant used for the prevention and treatment of venous thromboembolism (VTE) and stroke prevention in patients with atrial fibrillation. It belongs to the class of direct oral factor Xa inhibitors. Unlike vitamin K antagonists (VKAs) such as warfarin, edoxaban offers predictable dosing, reduced monitoring requirements, and a more rapid onset and offset of action .
Molecular Structure Analysis
Edoxaban’s molecular formula is C_{24}H_{30}ClN_{7}O_{4}S, and its chemical structure consists of a benzimidazole ring, a thiophene ring, and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability. The X-ray crystallographic analysis confirms its three-dimensional arrangement, which is crucial for its binding to factor Xa .
Chemical Reactions Analysis
Edoxaban primarily inhibits activated clotting factor Xa (FXa), preventing the generation of thrombin. It does not directly interfere with thrombin activity, which is essential for both coagulation and platelet activation. The drug’s chemical stability and reactivity are critical factors in its formulation and storage .
Physical And Chemical Properties Analysis
Mechanism of Action
Edoxaban selectively binds to the active site of FXa, blocking its interaction with factor Va and preventing the conversion of prothrombin to thrombin. By inhibiting FXa, edoxaban disrupts the coagulation cascade, reducing the risk of thrombus formation. Its predictable pharmacokinetics allow for fixed dosing without routine monitoring .
Safety and Hazards
Future Directions
: Stacy, Z. A., Call, W. B., Hartmann, A. P., Peters, G. L., & Richter, S. K. (2016). Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism. Cardiology and Therapy, 5(1), 1–18. Read more : Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non … - Springer. Read more
properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S.ClH/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);1H/t13-,15-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYCNCZOSSOOQR-QXXZOGQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl2N7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
480448-29-1 | |
Record name | Edoxaban hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480448291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EDOXABAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606P02282F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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